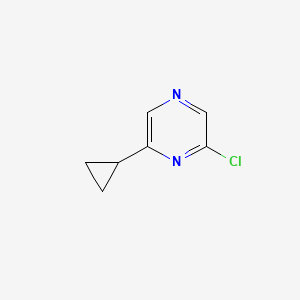

2-Chloro-6-cyclopropylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-cyclopropylpyrazine is a chemical compound with the molecular formula C7H7ClN2 . It has an average mass of 154.597 Da and a monoisotopic mass of 154.029770 Da .

Synthesis Analysis

The synthesis of this compound involves the use of caesium carbonate in N,N-dimethyl-formamide at temperatures ranging from 20 to 150°C . The reaction occurs in an inert atmosphere within a sealed vial and is facilitated by microwave irradiation . The yield of the reaction is 66.3% .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.38 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.86 .Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Tuberculostatic Activity

Pyrazine derivatives, including 2-chloro-3-cyanopyrazine, have been studied for their potential tuberculostatic activity. These compounds, upon modification, showed promising in vitro tuberculostatic activity, highlighting the utility of pyrazine derivatives in developing new treatments for tuberculosis (Foks et al., 2005).

Photocatalytic Degradation of Atrazine

Research on the photocatalytic degradation of atrazine, a triazine herbicide, using TiO2, demonstrates the application of pyrazine derivatives in environmental remediation. These studies focus on optimizing conditions for effective degradation and mineralization of pollutants (Parra et al., 2004).

Studies on Atrazine's Environmental Impact

Several studies have explored the environmental impact of atrazine, including its degradation kinetics, loss from agricultural soils, and effects on water quality. These studies provide critical information on the behavior of atrazine in the environment and its potential risks to water sources (Gaynor et al., 2001), (Ouyang et al., 2010).

Pyrazine-Based DNA Binders

Research on chlorohydrazinopyrazine and its interaction with DNA has revealed the physicochemical and antimicrobial properties of pyrazine derivatives, showing their potential in clinical applications and as tools for understanding DNA interactions (Mech-Warda et al., 2022).

Synthesis and Applications of Pyrazine Derivatives

Studies on the synthesis of pyrazolyl bistriazines and other pyrazine-based compounds underline the versatility of these derivatives in forming structurally diverse molecules. These compounds have potential applications in supramolecular chemistry, highlighting the broad utility of pyrazine derivatives in scientific research (Moral et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

A similar compound, 2-amino-6-chloropyrazine, has been shown to target cyclin-dependent kinase 2 in humans

Biochemical Pathways

It’s worth noting that related compounds may influence various biochemical pathways, including those involved in cell cycle regulation

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds . For instance, the application of certain nitrification inhibitors, including 2-chloro-6-trichloromethyl pyridine, has been studied for their benefits and risks in different environmental conditions .

Eigenschaften

IUPAC Name |

2-chloro-6-cyclopropylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKSCRVEBJUBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734831 |

Source

|

| Record name | 2-Chloro-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-99-7 |

Source

|

| Record name | 2-Chloro-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)